
2,4-二氟-5-甲基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-5-methylpyrimidine is a fluorinated pyrimidine derivative with the molecular formula C5H4F2N2. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions and a methyl group at the 5 position on the pyrimidine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
科学研究应用
2,4-Difluoro-5-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: This compound is used in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
作用机制
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, playing crucial roles in numerous biochemical processes .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets, leading to changes in cellular processes . The presence of fluorine atoms in the molecule could influence its reactivity and interaction with targets .
Biochemical Pathways
Pyrimidine derivatives are involved in various biochemical pathways, including nucleotide synthesis and metabolism . The introduction of fluorine atoms could potentially alter these pathways .
Pharmacokinetics
The presence of fluorine atoms could influence these properties, potentially enhancing the compound’s stability and bioavailability .
Result of Action
Given its structural similarity to other pyrimidine derivatives, it could potentially influence cellular processes such as dna synthesis and cell division .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
生化分析
Biochemical Properties
The role of 2,4-Difluoro-5-methylpyrimidine in biochemical reactions is not well-documented in the literature. Pyrimidine derivatives are known to participate in a variety of biochemical reactions, often acting as key components in biological molecules like nucleotides. The interactions of 2,4-Difluoro-5-methylpyrimidine with enzymes, proteins, and other biomolecules would depend on its specific chemical structure and properties .
Cellular Effects
Other pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially interact with biomolecules through binding interactions, leading to changes in gene expression or enzyme activity
Dosage Effects in Animal Models
The effects of different dosages of 2,4-Difluoro-5-methylpyrimidine in animal models have not been reported in the literature. Studies on other pyrimidine derivatives suggest that dosage can significantly impact their effects, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidine derivatives are often involved in nucleotide metabolism, interacting with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of 2,4-Difluoro-5-methylpyrimidine within cells and tissues would depend on its chemical properties, as well as the presence of specific transporters or binding proteins
Subcellular Localization
The subcellular localization of 2,4-Difluoro-5-methylpyrimidine would be determined by its chemical properties and any targeting signals or post-translational modifications it may possess . This information is not currently available in the literature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-methylpyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2,4-dichloro-5-methylpyrimidine with fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,4-Difluoro-5-methylpyrimidine may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent product yield. The choice of fluorinating agents and reaction conditions is optimized to achieve high purity and yield .
化学反应分析
Types of Reactions
2,4-Difluoro-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or water are typical conditions.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents on the pyrimidine ring.
相似化合物的比较
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.
2,4-Difluoropyrimidine: Similar structure but lacks the methyl group at the 5 position.
2,4-Dichloro-5-methylpyrimidine: Precursor in the synthesis of 2,4-Difluoro-5-methylpyrimidine.
Uniqueness
2,4-Difluoro-5-methylpyrimidine is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate for synthesizing a wide range of bioactive molecules and materials .
属性
IUPAC Name |
2,4-difluoro-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAMELKDNLLWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2470619.png)
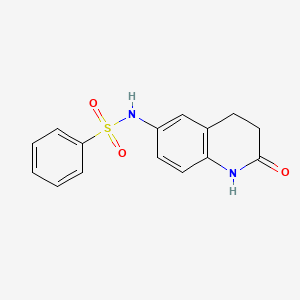
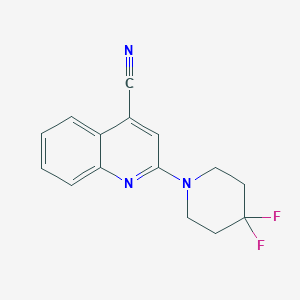
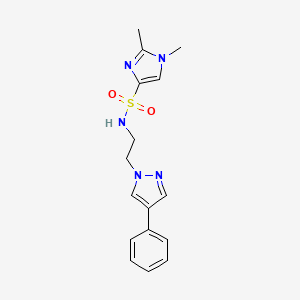
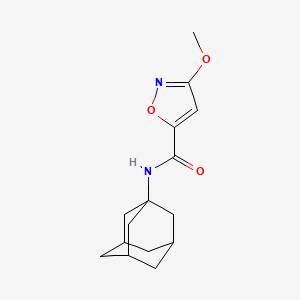
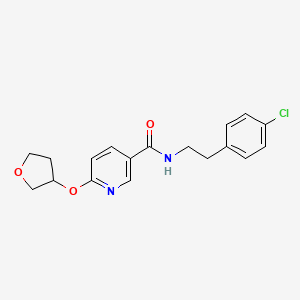
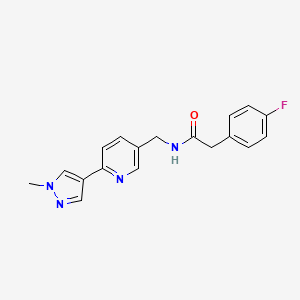
![4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2470632.png)
![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2470634.png)
![[(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B2470635.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2470637.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide](/img/structure/B2470638.png)
![8-(2,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2470639.png)
![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
